![molecular formula C14H14BrNO B2969050 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone CAS No. 1797559-14-8](/img/structure/B2969050.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

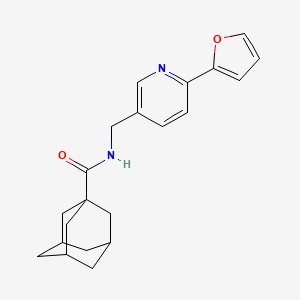

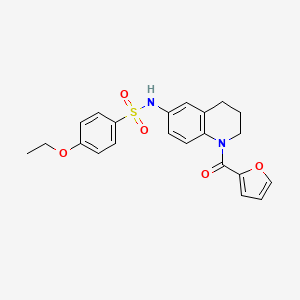

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone, commonly referred to as Br-M-ketone, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. Br-M-ketone is a bicyclic compound that contains a ketone functional group and a bromophenyl substituent, making it a versatile molecule for drug design and synthesis.

Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Applications

One study focuses on the synthesis and antibacterial activity of novel derivatives related to the queried compound, highlighting their potential in creating new antibacterial agents. These derivatives have been characterized through elemental analysis and spectroscopic methods, including FTIR, 1 H-NMR, 13 C NMR, and Mass spectral data, demonstrating their in vitro antibacterial properties (B. Reddy et al., 2011).

Another line of research has investigated the antioxidant properties of derivatives, including those with bromine substitutions. These compounds were synthesized and evaluated for their in vitro antioxidant activities through various assays. The results indicated that these bromophenols possess effective antioxidant power, suggesting their potential utility in addressing oxidative stress-related conditions (Yasin Çetinkaya et al., 2012).

Analgesic Properties and Synthesis Techniques

Research on azabicycloalkanes, including compounds structurally related to the queried molecule, has delved into their analgesic properties. By modifying structural parameters, certain derivatives have been identified as well-balanced antagonist-analgesic agents, opening avenues for new pain management solutions (M. Takeda et al., 1977).

An improved synthesis method for azabicyclo[3.2.1]octane derivatives, aiming at analgetic agents with low addiction liability, has also been reported. This method enhances the yield and streamlines the production process, potentially facilitating the development of novel analgetics (M. Takeda et al., 1976).

Enzyme Inhibition and HIV Entry Inhibition

Additionally, some studies have explored the use of bromophenol derivatives as carbonic anhydrase inhibitors. These findings are significant for developing new therapeutic strategies targeting pH regulatory enzymes, showcasing another facet of the compound's potential applications (Yusuf Akbaba et al., 2013).

In the context of HIV research, a potent nonpeptide antagonist of the substance P (NK1) receptor was identified, indicating a new pathway for investigating the physiological properties of substance P and its role in diseases. This research exemplifies the therapeutic potential in modulating receptor activities, which could lead to novel treatments for various conditions (R. Snider et al., 1991).

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c15-11-4-1-3-10(9-11)14(17)16-12-5-2-6-13(16)8-7-12/h1-5,9,12-13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWPKQIRFFFMPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2968979.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)

![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)